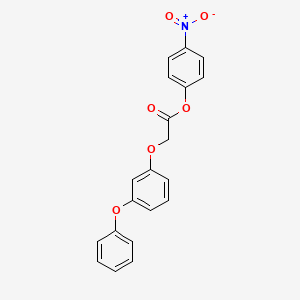
4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate is an organic compound with the molecular formula C20H15NO6 It is characterized by the presence of a nitrophenyl group and a phenoxyphenoxy moiety attached to an acetate group
作用机制
Target of Action
Similar compounds such as 4-nitrophenyl acetate have been used as substrates in assays for esterase and lipase activity . This suggests that 4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate may also interact with these enzymes.
Mode of Action
It is known that 4-nitrophenyl acetate, a related compound, is used as a substrate in assays for esterase and lipase activity . These enzymes catalyze the hydrolysis of ester bonds, suggesting that this compound may undergo similar enzymatic hydrolysis.
Biochemical Pathways
It is known that esterases and lipases, which may interact with this compound, play crucial roles in lipid metabolism .
Result of Action
Given its potential interaction with esterases and lipases, it may influence lipid metabolism .
生化分析
Biochemical Properties
4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate is known to interact with various enzymes and proteins. For instance, it has been used as a substrate in assays for esterase and lipase activity . The hydrolysis of 4-nitrophenyl acetate, a similar compound, releases p-nitrophenol , suggesting that this compound may undergo similar reactions.
Cellular Effects
Related compounds such as 4-nitrophenyl acetate have been shown to influence cell function
Molecular Mechanism
It is known that the compound can interact with enzymes such as esterases and lipases , but the exact nature of these interactions and their consequences at the molecular level are not clear.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, the compound has been shown to be involved in reactions such as the hydrolysis of esters
Metabolic Pathways
Related compounds such as phenolic compounds are known to be involved in various metabolic pathways
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate typically involves the esterification of 4-nitrophenol with 2-(3-phenoxyphenoxy)acetic acid. This reaction can be catalyzed by immobilized lipase in an organic solvent such as n-heptane. The reaction conditions often include a temperature of around 65°C and a reaction time of approximately 3 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes, but on a larger scale. The use of immobilized enzymes is advantageous in industrial settings due to their reusability and stability, which can enhance the efficiency and cost-effectiveness of the production process .
化学反应分析
Types of Reactions
4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield 4-nitrophenol and 2-(3-phenoxyphenoxy)acetic acid.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a base such as sodium hydroxide or an acid like hydrochloric acid.
Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Hydrolysis: Produces 4-nitrophenol and 2-(3-phenoxyphenoxy)acetic acid.
Reduction: Produces 4-aminophenyl 2-(3-phenoxyphenoxy)acetate.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a substrate in enzymatic assays.
Biology: Employed in studies involving enzyme kinetics and inhibition.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
4-Nitrophenyl acetate: Similar in structure but lacks the phenoxyphenoxy moiety.
4-Nitrophenyl benzoate: Contains a benzoate group instead of the acetate group.
4-Nitrophenyl chloroacetate: Contains a chloroacetate group instead of the phenoxyphenoxy moiety.
Uniqueness
4-Nitrophenyl 2-(3-phenoxyphenoxy)acetate is unique due to the presence of both the nitrophenyl and phenoxyphenoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
(4-nitrophenyl) 2-(3-phenoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO6/c22-20(27-17-11-9-15(10-12-17)21(23)24)14-25-18-7-4-8-19(13-18)26-16-5-2-1-3-6-16/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTAZEFFQYPUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)OCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














